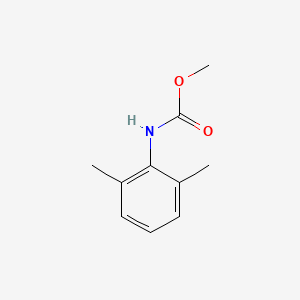

Methyl (2,6-dimethylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2,6-dimethylphenyl)carbamate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Insecticides and Herbicides

Methyl (2,6-dimethylphenyl)carbamate is primarily recognized for its use as an insecticide and herbicide. Its mechanisms of action often involve the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synaptic clefts, which disrupts normal nerve function in pests . This compound is part of a broader category of carbamates that have replaced more toxic organochlorine pesticides since the 1970s due to their lower environmental impact .

Table 1: Agricultural Applications of this compound

| Application Type | Mechanism of Action | Target Organisms |

|---|---|---|

| Insecticide | AChE inhibition | Various insect pests |

| Herbicide | Disruption of plant metabolism | Broadleaf and grassy weeds |

Pharmaceutical Applications

Drug Development

Carbamates, including this compound, are increasingly utilized in drug design due to their ability to enhance the biological activity of parent compounds. They can serve as prodrugs that improve bioavailability and stability . this compound has been investigated for its potential role in developing new therapeutic agents for various diseases.

Case Study: Anticancer Activity

Recent studies have shown that modifying existing drugs with carbamate groups can significantly enhance their potency. For example, the incorporation of carbamate moieties into natural products has led to compounds with increased antitumor activity . In one study, derivatives of betulinic acid with carbamate modifications exhibited 12 times greater potency against cancer cells compared to their unmodified counterparts .

Table 2: Pharmaceutical Applications of this compound

| Drug Type | Example Compound | Mechanism of Action |

|---|---|---|

| Anticancer | Betulinic acid | Enhanced apoptosis via modified structure |

| Antiepileptic | Cenobamate | AChE inhibition |

| Cholinesterase Inhibitor | Rivastigmine | AChE inhibition |

Environmental Considerations

While this compound serves beneficial purposes in agriculture and medicine, it is essential to consider its environmental impact. Carbamates can pose risks to non-target organisms and ecosystems if not managed properly. Regulatory measures are necessary to mitigate potential toxicity and ensure safe usage .

Propriétés

Numéro CAS |

20642-93-7 |

|---|---|

Formule moléculaire |

C10H13NO2 |

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

methyl N-(2,6-dimethylphenyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-7-5-4-6-8(2)9(7)11-10(12)13-3/h4-6H,1-3H3,(H,11,12) |

Clé InChI |

QFLNEWLXKQAIIV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)OC |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC(=O)OC |

Key on ui other cas no. |

20642-93-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.